N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

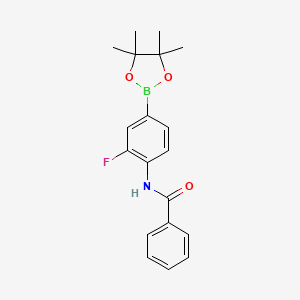

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a fluorinated phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position and a benzamide group at the ortho position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-16(15(21)12-14)22-17(23)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCGXGWZQCXACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of reagents such as boronic acids, pinacol, and fluorinating agents under controlled temperatures and pressures .

Chemical Reactions Analysis

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, often using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: The compound is frequently used in Suzuki coupling reactions, which involve palladium catalysts and lead to the formation of carbon-carbon bonds.

Scientific Research Applications

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the fluorine atom enhances the compound’s reactivity and stability . These interactions facilitate its use in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Group

N-Alkyl/Aryl Substitutions

- N-Methyl Derivative: 2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1221188-97-1) replaces the benzamide’s hydrogen with a methyl group.

- N-tert-Butyl Derivative : 4-(tert-Butyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS 1147530-76-4) introduces a bulky tert-butyl group, which may improve metabolic stability in drug candidates .

Positional Isomerism

Fluorination Patterns

Boronate Ester Modifications

- Acetamide vs. Benzamide : N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Intermediate 97, 67% yield) replaces benzamide with acetamide, simplifying synthesis but reducing aromatic conjugation .

- Benzylcarbamoyl Additions : Compounds like N-((Benzylcarbamoyl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-N-(4-methoxyphenyl)benzamide (82% yield) introduce secondary amide groups, increasing molecular complexity for targeted biological activity .

Physicochemical Properties

- Molecular Weight : The parent compound’s molecular weight is ~319.19 g/mol (similar to N-(2-fluoro-4-boronate benzyl)cyclopropanecarboxamide) .

- Melting Points : Boronate esters with aromatic substituents (e.g., benzamide) exhibit higher melting points (240–242°C) compared to alkylated analogs (90–98°C) due to π-π stacking .

- Solubility : Fluorination generally increases solubility in polar aprotic solvents (e.g., DMF, THF), critical for catalytic reactions .

Biological Activity

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C18H21BFNO4S

- Molecular Weight : 377.24 g/mol

- CAS Number : 1637249-14-9

Synthesis

The compound is synthesized through the reaction of 2-fluoroaniline derivatives with boron-containing reagents. The presence of the dioxaborolane moiety is crucial for its biological activity, particularly in targeting specific enzymes or receptors.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral strains. For instance:

- Enterovirus 71 (EV71) : This compound has shown moderate antiviral activity against EV71 with IC50 values ranging from 5.7 to 12 μM. The selectivity index (SI) indicates a favorable therapeutic window compared to existing antiviral drugs like pirodavir .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies indicate that it may inhibit RNA-dependent RNA polymerase (NS5B), which is critical in viral replication. The inhibition profile shows:

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) | k_obs Ratio |

|---|---|---|---|---|

| N-(2-fluoro...) | 0.34 | 66 | 0.0921 | 6.01 |

This data suggests that the compound exhibits reversible and time-dependent inhibition of key metabolic enzymes such as CYP3A4 .

Study on Antiviral Activity

In a study evaluating a series of N-phenylbenzamide derivatives, N-(2-fluoro...) was identified as a promising lead compound against EV71. The results showed significant antiviral activity with low cytotoxicity to host cells (TC50 = 620 μM), highlighting its potential for further development in antiviral therapies .

Pharmacokinetic Profile

The pharmacokinetic properties of N-(2-fluoro...) were assessed in vitro using human liver microsomes. The compound demonstrated medium to high permeability and variable metabolic stability, indicating potential for drug-drug interactions due to its metabolism by CYP450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.